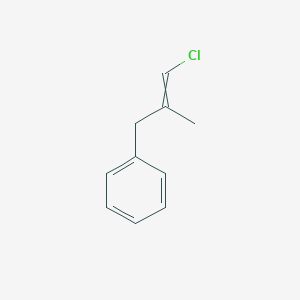

(3-Chloro-2-methylprop-2-en-1-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91069-44-2 |

|---|---|

Molecular Formula |

C10H11Cl |

Molecular Weight |

166.65 g/mol |

IUPAC Name |

(3-chloro-2-methylprop-2-enyl)benzene |

InChI |

InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |

InChI Key |

TZQIQRXRRWJJQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCl)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Methylprop 2 En 1 Yl Benzene and Analogues

Regioselective and Stereoselective Synthesis Strategies

The precise placement of the chloro substituent and control of the double bond geometry are paramount in the synthesis of (3-Chloro-2-methylprop-2-en-1-yl)benzene. Various modern synthetic methods offer potential solutions to these challenges.

Palladium-Catalyzed Allylic Functionalization Routes

Palladium catalysis stands as a powerful tool for the formation of carbon-heteroatom bonds, including the synthesis of allylic chlorides. While a direct palladium-catalyzed allylic C-H chlorination of 2-methyl-3-phenyl-1-propene (B1582167) is a conceptually attractive and atom-economical approach, the regioselectivity of such a reaction would need to be carefully controlled to favor the desired isomer over other potential products. Research in palladium-catalyzed allylic C-H activation has demonstrated the feasibility of forming π-allylpalladium intermediates from unactivated alkenes, which can then be intercepted by a nucleophile. mdpi.comnih.govnih.gov For the synthesis of allylic chlorides, a suitable chlorinating agent would be required to react with the in-situ generated π-allylpalladium complex. The choice of ligands and oxidants is critical in directing the regioselectivity and preventing side reactions. mdpi.com

Alternatively, palladium-catalyzed allylic substitution of a suitable precursor, such as an allylic acetate (B1210297) or carbonate, represents a more established route. This would involve the synthesis of a precursor like 2-methyl-1-phenylprop-2-en-1-ol, its conversion to a suitable leaving group (e.g., acetate), and subsequent reaction with a chloride source in the presence of a palladium catalyst.

Organometallic Approaches in Constructing the Allylic Moiety

Organometallic reagents offer a versatile entry to the carbon framework of this compound. The reaction of an appropriate organometallic species with an electrophilic source of the "3-chloro-2-methylprop-2-enyl" unit is a plausible strategy. For instance, a Grignard reagent or an organolithium compound derived from a suitable phenyl halide could react with a molecule like 3-chloro-2-methyl-1-propene. However, controlling the regioselectivity of such coupling reactions can be challenging, with the potential for the formation of isomeric products.

Conversely, the formation of an allylic organometallic reagent from a phenyl-containing precursor followed by reaction with a chlorinating agent could be envisioned. The generation of such allylic organometallics can be achieved from the corresponding allylic halides. libretexts.orgnih.govsigmaaldrich.com

Halogenation of Unsaturated Phenyl-Containing Precursors

The direct halogenation of an unsaturated precursor like 2-methyl-3-phenyl-1-propene is a straightforward approach to introduce the chloro substituent. Allylic halogenation using N-chlorosuccinimide (NCS) is a common method for introducing chlorine at the allylic position of an alkene. nih.govresearchgate.net The reaction typically proceeds via a free-radical mechanism, and the regioselectivity is governed by the relative stability of the resulting allylic radical intermediates. In the case of 2-methyl-3-phenyl-1-propene, the formation of two different allylic radicals is possible, which could lead to a mixture of isomeric products. The reaction conditions, such as the solvent and the presence of radical initiators or inhibitors, can influence the product distribution. Catalytic methods involving thiourea (B124793) activation of NCS have been reported for regioselective aromatic chlorination and could potentially be adapted for allylic systems. researchgate.net

Another viable route involves the conversion of the corresponding allylic alcohol, 2-methyl-1-phenylprop-2-en-1-ol, to the desired allylic chloride. This transformation can be achieved using various reagents, with thionyl chloride (SOCl₂) being a common choice. libretexts.orgresearchgate.netsci-hub.seyoutube.comyoutube.com The reaction of alcohols with thionyl chloride typically proceeds through an Sₙi mechanism, which can lead to retention of configuration, although the presence of a base like pyridine (B92270) can lead to inversion via an Sₙ2 pathway. libretexts.orgyoutube.com The stereochemical outcome at the double bond would depend on the geometry of the starting allylic alcohol.

Precursor Design and Accessibility

The efficient synthesis of this compound is highly dependent on the availability of suitable precursors.

Synthesis of Key Intermediates for Incorporating the (2-methylprop-2-en-1-yl)benzene Framework

The core structure of the target molecule is the (2-methylprop-2-en-1-yl)benzene framework, which can be found in the precursor 2-methyl-3-phenyl-1-propene. A common method for the synthesis of this alkene is the dehydration of the tertiary alcohol, 2-methyl-1-phenyl-2-propanol. This dehydration can be acid-catalyzed, for example, using sulfuric acid or a solid acid catalyst.

Another key intermediate is the allylic alcohol, 2-methyl-1-phenylprop-2-en-1-ol. This compound can serve as a direct precursor to the target molecule via conversion of the hydroxyl group to a chloro group.

Methodologies for Installing Specific Halogen and Methyl Substituents

The introduction of the chlorine atom is a key step and, as discussed, can be achieved through various halogenation methods. The choice of chlorinating agent and reaction conditions is critical to ensure the desired regioselectivity and to avoid unwanted side reactions such as addition to the double bond or chlorination of the aromatic ring. For instance, the use of N-chlorosuccinimide under radical conditions is a standard method for allylic chlorination.

Below is a table summarizing potential synthetic precursors and their corresponding methodologies.

| Precursor Compound | Synthetic Methodology | Target Intermediate/Product |

| 2-Methyl-1-phenyl-2-propanol | Acid-catalyzed dehydration | 2-Methyl-3-phenyl-1-propene |

| 2-Methyl-3-phenyl-1-propene | Allylic chlorination with NCS | This compound |

| 2-Methyl-1-phenylprop-2-en-1-ol | Reaction with thionyl chloride | This compound |

Green Chemistry Considerations and Sustainable Synthetic Approaches

The synthesis of this compound and its analogues is increasingly being scrutinized through the lens of green chemistry. The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One of the core tenets of green chemistry is the use of less hazardous chemical syntheses. Traditional methods for producing allylic chlorides can involve harsh and toxic reagents. Recent advancements focus on developing more environmentally friendly alternatives. For instance, a method utilizing an aqueous solution of sodium hypochlorite (B82951) and an acid in a diphase system presents a greener option due to the use of cheaper and milder reagents. researchgate.net Another innovative approach employs iron and sulfur catalysts activated by blue light to add chlorine atoms to organic molecules at room temperature, which circumvents the need for harsh chemicals and high temperatures. chemicalprocessing.comrice.edusciencedaily.comchemanalyst.com

The selection of solvents is another critical aspect of sustainable synthesis. Many conventional organic solvents are toxic, flammable, and contribute to pollution. ijsr.netacs.org Green chemistry promotes the use of safer alternatives such as water, supercritical carbon dioxide (scCO₂), and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). ijsr.netresearchgate.netsemanticscholar.org Water is an ideal reaction medium for some processes due to its non-toxic and non-flammable nature. ijsr.netijcps.org Supercritical CO₂ is also a notable green solvent because its properties can be finely tuned, and it can replace harmful organic solvents in various processes. ijsr.netijcps.org

Table 1: Comparison of Conventional vs. Green Solvents in Organic Synthesis

| Feature | Conventional Solvents (e.g., Chloroform, Benzene) | Green Solvents (e.g., Water, scCO₂, 2-MeTHF) |

|---|---|---|

| Toxicity | Often high | Low to none |

| Flammability | Generally high | Low to non-flammable |

| Environmental Impact | Significant (e.g., VOCs, ozone depletion) | Minimal |

| Source | Typically petrochemical-based | Can be water-based, waste-derived, or bio-based |

| Cost | Can be high due to purification and disposal | Often lower, especially water |

Energy efficiency is another key principle. semanticscholar.org Photocatalytic processes, for example, can be conducted at room temperature using visible light as an energy source, thus reducing the energy consumption associated with high-temperature reactions. rice.edusciencedaily.comchemanalyst.com The use of light-activated iron and sulfur catalysts is a prime example of designing for energy efficiency in chlorination reactions. chemicalprocessing.comrice.edusciencedaily.comchemanalyst.com

Catalysis plays a vital role in developing sustainable synthetic methodologies. The use of catalysts is preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled and reused. Earth-abundant and low-toxicity metals, such as cobalt, are being explored as catalysts in reactions like aldehyde allylation, which can bypass the need for pre-synthesized allylic halides. rsc.org Scandium triflate has also been identified as an effective catalyst for the synthesis of aryl-(Z)-vinyl chlorides from aromatic ketones, offering a greener route that minimizes waste. organic-chemistry.org Bionanocatalysts are also emerging as a potential green alternative in various catalytic reactions. bham.ac.uk

Table 2: Examples of Catalysts in Greener Synthetic Approaches

| Catalyst Type | Example(s) | Reaction Type | Green Chemistry Advantage(s) |

|---|---|---|---|

| Photocatalyst | Iron and Sulfur complexes | Hydrochlorination | Operates at room temperature; uses abundant, low-cost metals. rice.educhemanalyst.com |

| Transition Metal | Cobalt complexes | Aldehyde allylation | Utilizes earth-abundant metal; can bypass pre-functionalized substrates. rsc.org |

| Lewis Acid | Scandium triflate | Vinyl chloride synthesis | Catalytic amounts reduce waste compared to stoichiometric phosphorus reagents. organic-chemistry.org |

| Bionanocatalyst | Bio-supported Palladium/Platinum | Reductive dehalogenation | Utilizes biological materials; can be sourced from waste. bham.ac.uk |

Furthermore, improving atom economy is a fundamental goal of green chemistry. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Strategies like redox-neutral synthesis of π-allylcobalt complexes from alkenes for aldehyde allylation exemplify high atom economy by avoiding the use of stoichiometric reductants. rsc.org

Reactivity and Mechanistic Investigations of 3 Chloro 2 Methylprop 2 En 1 Yl Benzene

Electrophilic and Nucleophilic Reactions of the Allylic Moiety

The reactivity of (3-Chloro-2-methylprop-2-en-1-yl)benzene is largely dictated by the interplay of its allylic chloride and benzylic functionalities. The allylic system provides a pathway for reactions at both the α-carbon (the carbon bearing the chlorine) and the γ-carbon (the terminal carbon of the double bond), while the adjacent benzene (B151609) ring influences the stability of intermediates and transition states.

Studies on Allylic Substitution Reactions

Allylic halides are known to be excellent substrates for nucleophilic substitution reactions, often proceeding at enhanced rates compared to their saturated counterparts. This increased reactivity is attributed to the stabilization of the transition state or intermediate through conjugation with the adjacent π-system. For this compound, both SN1 and SN2 pathways are plausible, with the operative mechanism depending on the nature of the nucleophile, the solvent, and the reaction conditions.

In an SN1-type mechanism, the rate-determining step is the departure of the chloride ion to form a carbocation. The resulting allylic carbocation is resonance-stabilized, with the positive charge delocalized over two carbons. Furthermore, the proximity of the benzene ring provides additional benzylic stabilization. This dual stabilization would make the formation of the carbocation relatively facile, suggesting a propensity for SN1 reactions, particularly with weak nucleophiles in polar, protic solvents.

Conversely, with strong nucleophiles in polar, aprotic solvents, an SN2 mechanism is expected to be competitive. Allylic halides generally show enhanced reactivity in SN2 reactions due to the stabilization of the transition state by the adjacent π-bond. libretexts.org The benzene ring in this compound would further enhance this effect. nih.govacs.org It is important to note that SN2' reactions, where the nucleophile attacks the γ-carbon, are also possible, leading to a rearranged product. acs.org

| Nucleophile | Solvent | Expected Major Pathway | Potential Products |

|---|---|---|---|

| H2O | Water/Acetone | SN1 | (2-Methyl-3-phenylprop-2-en-1-ol) and (2-Methyl-1-phenylprop-2-en-1-ol) |

| CN- | DMSO | SN2 / SN2' | (3-Methyl-4-phenylbut-3-enenitrile) and (3-Methyl-2-phenylbut-3-enenitrile) |

| CH3O- | Methanol | SN1 / SN2 | (3-Methoxy-2-methyl-1-phenylprop-1-ene) and (1-Methoxy-2-methyl-3-phenylprop-2-ene) |

Electrophilic Addition to the Alkene Bond and Regiochemical Outcomes

The double bond in this compound is susceptible to electrophilic addition. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the electrophile (typically a proton) will add to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. byjus.com

In the case of this compound, the initial protonation can occur at either of the two carbons of the alkene. Protonation of the terminal carbon would generate a tertiary carbocation that is also benzylic, and therefore highly stabilized by both hyperconjugation and resonance with the benzene ring. Protonation of the internal carbon would lead to a primary carbocation, which is significantly less stable. Consequently, the former pathway is strongly favored. The subsequent attack by the nucleophile will then occur at the carbocationic center.

The presence of the electron-donating methyl group and the potentially electron-withdrawing or -donating phenyl group (depending on the reaction conditions and intermediates) can influence the electron density of the double bond and the stability of the carbocation intermediate. stackexchange.com

| Reagent | Predicted Major Product | Rationale |

|---|---|---|

| HCl | (1,3-Dichloro-2-methyl-1-phenylpropane) | Formation of the more stable tertiary, benzylic carbocation. |

| HBr | (1-Bromo-3-chloro-2-methyl-1-phenylpropane) | Formation of the more stable tertiary, benzylic carbocation. |

| H2O / H+ | (3-Chloro-2-methyl-1-phenylpropan-1-ol) | Formation of the more stable tertiary, benzylic carbocation. |

Nucleophilic Attack at the Chlorinated Carbon

Direct nucleophilic attack at the carbon atom bearing the chlorine atom is a key feature of the SN2 reaction mechanism for this compound. The electrophilicity of this carbon is enhanced by the electron-withdrawing inductive effect of the chlorine atom. As discussed in section 3.1.1, the allylic nature of the substrate accelerates SN2 reactions. almerja.com

The stereochemistry of a direct SN2 attack would proceed with inversion of configuration if the carbon were a stereocenter. The rate of this reaction would be sensitive to the steric bulk of the nucleophile and the substitution pattern around the reaction center. For this compound, being a primary allylic chloride, steric hindrance is relatively low, favoring the SN2 pathway with strong nucleophiles.

Transition Metal-Catalyzed Transformations

Allylic chlorides are versatile substrates in a wide array of transition metal-catalyzed reactions, most notably those involving palladium. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is expected to be an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. The general catalytic cycle for these transformations provides a framework for understanding the reactivity of our target molecule.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide, in this case this compound, to a palladium(0) complex. uwindsor.ca This step involves the cleavage of the carbon-chlorine bond and the formation of a palladium(II) intermediate. For allylic halides, this process is typically very efficient and can proceed with either retention or inversion of stereochemistry, depending on the specific mechanism. acs.orgwikipedia.org The resulting intermediate is a π-allylpalladium(II) complex.

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) is transferred to the palladium(II) center, displacing the halide. wikipedia.orgnih.gov This forms a diorganopalladium(II) complex. The rate and efficiency of transmetalation are influenced by the nature of the organometallic reagent, the ligands on the palladium, and the presence of additives. nih.govillinois.edu

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. berkeley.edunih.goviciq.org This step is typically irreversible and is the product-forming step of the reaction.

| Cross-Coupling Reaction | Organometallic Reagent | Expected Product |

|---|---|---|

| Suzuki | Phenylboronic acid | (2-Methyl-1,3-diphenylprop-1-ene) |

| Stille | Tributyl(vinyl)tin | (4-Methyl-5-phenylpenta-1,4-diene) |

| Sonogashira | Phenylacetylene | (4-Methyl-1,5-diphenylpent-1-en-4-yne) |

Investigations into Palladium-Catalyzed Allylic C-H Activation utilizing Allylbenzene (B44316) Substrates

Palladium-catalyzed allylic C-H activation has become a significant strategy for enhancing synthetic efficiency by targeting otherwise unreactive C-H bonds. dtu.dk This approach circumvents the need for pre-functionalized substrates, a limitation in classical methods like the Tsuji-Trost reaction. nih.govresearchgate.net The core of this transformation involves the cleavage of an allylic C-H bond to form a π-allylpalladium intermediate, which then undergoes nucleophilic attack. mdpi.comnih.gov

Mechanistic studies, combining experimental and computational methods, have provided deep insights into this process. dtu.dk Hammett studies on para-substituted allylbenzenes have been used to probe the electronic effects on the reaction rate, revealing information about charge distribution in the rate-determining step. dtu.dkacs.org Furthermore, kinetic isotope effect (KIE) studies are crucial in determining whether the C-H bond is broken in the turnover-limiting transition state. dtu.dkdtu.dkacs.org

A key feature of many proposed mechanisms is the active role of an acetate (B1210297) ligand. nih.gov DFT (Density Functional Theory) modeling supports a mechanism where a coordinated acetate acts as an intramolecular base to facilitate the C-H activation step. dtu.dk This contrasts with scenarios where acetate might act as an external base. dtu.dk The catalytic cycle is generally understood to involve precoordination of the allylbenzene to the Pd(II) catalyst, C-H activation to form the π-allylpalladium complex, subsequent nucleophilic attack, and finally, reoxidation of the resulting Pd(0) to Pd(II) to regenerate the active catalyst, often with an oxidant like benzoquinone (BQ). nih.govmdpi.com

| Mechanistic Aspect | Investigative Method | Key Finding |

| Rate-Determining Step | Hammett Study | Indicated a buildup of partial negative charge in the transition state. acs.org |

| C-H Bond Cleavage | Kinetic Isotope Effect (KIE) | A significant KIE value confirms that C-H bond breaking is part of the turnover-limiting step. dtu.dkacs.org |

| Role of Acetate | DFT Modeling & Experiment | Acetate can act as an intramolecular base, coordinated to the palladium center, to facilitate proton abstraction. dtu.dkdtu.dk |

| Key Intermediate | Spectroscopic & Trapping Studies | The π-allylpalladium species is the central intermediate that undergoes nucleophilic attack. mdpi.com |

Nickel-Catalyzed Isomerization and Functionalization of Allylbenzene Derivatives

Nickel, being an earth-abundant metal, offers a cost-effective alternative to precious metals for catalyzing reactions of allylbenzenes. organic-chemistry.org These reactions primarily include isomerization and various functionalization processes.

The isomerization of allylbenzenes, such as the conversion to β-methylstyrene, is a well-studied process. scilit.com This transformation is thermodynamically driven by the formation of a more stable alkene conjugated with the benzene ring. semanticscholar.org Two primary mechanisms are commonly proposed for this reaction: the metal-hydride insertion-elimination pathway and the η³-allylhydride pathway. semanticscholar.orguoregon.edu The former involves the addition of a nickel-hydride species across the double bond, followed by β-hydride elimination to form the isomerized product. uoregon.edu The latter proceeds through the oxidative addition of an allylic C-H bond to the nickel center, forming an η³-allyl nickel hydride intermediate, which then collapses to the product. semanticscholar.org The active nickel-hydride catalyst can be generated in situ from various precursors, including the use of silanes as a mild hydride source. uoregon.edu

Beyond isomerization, nickel catalysts are effective in a range of functionalization reactions, including the dicarbofunctionalization of alkenes. diaogroup.orgrsc.org These advanced transformations allow for the simultaneous formation of two new carbon-carbon bonds across the double bond of an allylbenzene derivative in a single step, significantly increasing molecular complexity. rsc.org

Mechanistic Studies Employing Deuterium (B1214612) Labeling to Elucidate Active Species and Pathways

Deuterium labeling is a powerful tool for distinguishing between proposed mechanistic pathways in nickel-catalyzed reactions of allylbenzenes. uoregon.edu By strategically placing deuterium atoms on the substrate, chemists can trace the movement of hydrogen atoms throughout the reaction, providing definitive evidence for the involvement of specific intermediates. organic-chemistry.org

For instance, in nickel-catalyzed isomerization, deuterium labeling can help differentiate between the alkyl-hydride and the η³-allyl-hydride mechanisms. semanticscholar.org If a nickel-deuteride species is used as the catalyst, the location of the deuterium atom in the final product provides insight. In the metal-hydride insertion-elimination pathway, the deuterium is incorporated at a specific position resulting from the insertion and elimination steps. In contrast, the η³-allyl-hydride mechanism might lead to a different labeling pattern or scrambling of deuterium atoms. semanticscholar.org

Such studies have been instrumental in confirming that a nickel-hydride species is often the active catalyst in isomerization reactions. uoregon.edu For example, mechanistic investigations of nickel-catalyzed isomerizations of homoallylic alcohols to ketones suggest a catalytic cycle that involves nickel-hydride intermediates, migratory insertion, and β-hydride elimination, with evidence gathered from deuterium labeling experiments. organic-chemistry.org

Zirconocene-Catalyzed Reactions

Zirconocene (B1252598) complexes are versatile catalysts that can mediate unique transformations of substituted allylbenzenes, distinct from those catalyzed by late transition metals like palladium and nickel. These early transition metal complexes exhibit different reactivity patterns, often involving oxidative cyclization and insertion pathways.

Insights into Cyclometalation Pathways of Substituted Allylbenzenes

A notable zirconocene-catalyzed reaction of allylbenzene is its cyclometalation. sciforum.net Research has shown that ansa-zirconocenes can catalyze the cyclometalation of allylbenzene in the presence of ethylaluminum dichloride (EtAlCl₂) and magnesium. mdpi.com This reaction proceeds to form alumolane regioisomers, which upon hydrolysis yield valuable organic structures like dibenzylbutane and 9,8'-neo-lignans. sciforum.netmdpi.com

The structure of the zirconocene catalyst, particularly the η⁵-ligand, has a significant impact on the catalytic activity and selectivity of the reaction. mdpi.com For instance, ansa-complexes with ethanediyl or dimethylsilylene bridges containing η⁵-indenyl or fluorenyl fragments have been shown to be highly active. mdpi.com Furthermore, the addition of organophosphorus compounds like hexamethylphosphoramide (B148902) (HMPA) can dramatically increase the yield of the cyclometalation products. sciforum.netmdpi.com The reaction produces a mixture of regioisomers, typically 3,4-dibenzyl- and 2,4-dibenzyl-substituted alumolanes. mdpi.com

| Catalyst System | Additive | Allylbenzene Conversion (%) | Total Yield of Cyclometalation Products (%) |

| 1a | - | 13 | 11 |

| 1a | HMPA | 97 | 56 |

| 1c | HMPA | 98 | 68 |

| 1g | HMPA | 98 | 70 |

| 1i | HMPA | 97 | 68 |

| 1j | HMPA | 98 | 70 |

| 1k | HMPA | 70 | 62 |

Data adapted from a study on the cyclometalation of allylbenzene, illustrating the significant positive effect of the HMPA additive and the influence of the zirconocene catalyst structure (denoted as 1a, 1c, etc.) on the reaction's efficiency. mdpi.com

Stereochemical Aspects of Reactivity

Controlling the stereochemical outcome of reactions is a central goal in modern organic synthesis. For substrates like this compound, which can lead to products with one or more stereocenters, the ability to dictate the diastereoselectivity and enantioselectivity of a transformation is paramount.

Diastereoselectivity and Enantioselectivity in Catalytic and Stoichiometric Transformations

Achieving high levels of diastereoselectivity and enantioselectivity in reactions involving allylbenzene derivatives typically relies on the use of chiral catalysts or reagents. nih.gov In catalytic transformations, chiral ligands coordinated to the metal center create a chiral environment that can differentiate between diastereomeric transition states, leading to the preferential formation of one stereoisomer. acs.org

In the context of palladium-catalyzed allylic substitutions, a vast array of chiral ligands have been developed to induce high enantioselectivity. acs.org These reactions are powerful methods for forming stereogenic centers while creating new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org

Similarly, for other transition metals, the development of catalytic systems for asymmetric transformations is a major research focus. Cobalt(II) complexes with D2-symmetric chiral amidoporphyrin ligands have been used to control both enantioselectivity and diastereoselectivity in radical cascade reactions. nih.gov Copper-catalyzed asymmetric allylic substitutions, which can control vicinal stereogenic centers with high enantio- and diastereoselectivity, have also been developed. beilstein-journals.org These examples, while not specific to this compound, illustrate the general strategies employed to control stereochemistry in reactions of allylic compounds. The choice of metal, the design of the chiral ligand, and the reaction conditions are all critical parameters that are fine-tuned to achieve the desired stereochemical outcome. nih.govbeilstein-journals.org

Derivatization and Synthetic Utility of 3 Chloro 2 Methylprop 2 En 1 Yl Benzene

Accessing Complex Organic Molecules via Selective Transformations

The potential utility of (3-Chloro-2-methylprop-2-en-1-yl)benzene would lie in its ability to undergo selective reactions at its distinct functional groups.

Synthesis of Advanced Organic Scaffolds and Frameworks

In theory, the allylic chloride moiety of this compound could serve as a linchpin in the construction of complex molecular frameworks. For instance, it could potentially be used in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, thereby assembling intricate scaffolds. However, no specific examples of such applications are documented in the chemical literature.

Functional Group Interconversions Involving the Halogen and Alkene Moieties

The reactivity of allylic halides is well-established. The chlorine atom in this compound would be susceptible to nucleophilic substitution, likely proceeding through either an SN2 or SN1 mechanism, with the potential for allylic rearrangement (SN2' or SN1'). This would allow for the introduction of a wide array of functional groups.

The alkene moiety offers another site for chemical modification. Standard alkene reactions such as hydrogenation, halogenation, hydrohalogenation, and epoxidation could, in theory, be applied to this compound to yield a diverse set of derivatives. The interplay between the reactivity of the alkene and the allylic chloride would be a key consideration in any synthetic plan. However, without experimental data, any discussion of reaction outcomes remains speculative.

Table 1: Hypothetical Functional Group Interconversions of this compound

| Reagent/Reaction | Potential Product Functional Group |

| Nucleophile (e.g., ROH, RNH₂, RSH, CN⁻) | Ether, Amine, Thiol, Nitrile |

| H₂/Pd | Alkane |

| Br₂ | Dibromoalkane |

| m-CPBA | Epoxide |

| O₃ then Me₂S | Aldehyde/Ketone |

This table is illustrative of the potential reactivity based on general principles of organic chemistry, not on documented reactions of the specific compound.

Rearrangement Reactions and Their Synthetic Implications

Allylic systems are known to undergo rearrangement reactions, often catalyzed by acid or heat. An allylic shift in this compound could lead to the formation of its isomer, (1-Chloro-2-methylprop-2-en-1-yl)benzene. Such rearrangements can have significant synthetic implications, as they can provide access to constitutional isomers that may be difficult to synthesize directly. The equilibrium between the two isomers would depend on their relative thermodynamic stabilities. Once again, the absence of specific studies on this compound means that the conditions and outcomes of any potential rearrangement are unknown.

Advanced Spectroscopic and Computational Analysis of 3 Chloro 2 Methylprop 2 En 1 Yl Benzene

Spectroscopic Probes for Structural and Conformational Elucidation

Spectroscopic techniques are indispensable in determining the structure and behavior of molecules. For 3-Chloro-2-methyl-1-propene, Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) provide a wealth of information regarding its atomic connectivity, functional groups, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Studies for Conformational Preference and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific arrangement of atoms within a molecule. For 3-Chloro-2-methyl-1-propene, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure. nih.gov

¹H NMR Spectrum: The proton NMR spectrum of 3-Chloro-2-methyl-1-propene displays distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons adjacent to the chlorine atom are expected to be deshielded due to the electronegativity of chlorine, thus appearing at a higher chemical shift. The vinyl protons will have characteristic shifts in the olefinic region, and the methyl protons will appear at a lower chemical shift.

¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. nih.gov The olefinic carbons will resonate at a significantly downfield region compared to the sp³ hybridized carbons of the methyl and methylene groups. The carbon atom bonded to the chlorine will also experience a downfield shift.

Interactive Data Table: Predicted NMR Chemical Shifts for 3-Chloro-2-methyl-1-propene

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (vinyl) | ~4.9-5.1 | ~115-120 |

| C2 (vinyl) | - | ~140-145 |

| C3 (methylene) | ~4.0-4.2 | ~45-50 |

| C4 (methyl) | ~1.8-2.0 | ~20-25 |

Note: The values presented are typical predicted ranges and may vary based on the solvent and experimental conditions.

In terms of conformational preference, the single bonds in 3-Chloro-2-methyl-1-propene allow for rotational freedom. However, steric hindrance between the methyl group and the chloro-methyl group can influence the most stable conformation. At room temperature, rapid rotation around the single bonds typically leads to averaged NMR signals. Variable temperature NMR studies could potentially reveal the presence of different conformers and allow for the determination of the energy barriers between them.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectra for 3-Chloro-2-methyl-1-propene are expected to show characteristic absorption bands for the C=C double bond, C-H bonds of both sp² and sp³ hybridized carbons, and the C-Cl bond. nih.govchemicalbook.com

Key Vibrational Frequencies:

C=C Stretch: A characteristic peak for the carbon-carbon double bond is expected in the region of 1640-1680 cm⁻¹.

=C-H Stretch: The stretching vibration of the vinyl C-H bonds typically appears above 3000 cm⁻¹.

-C-H Stretch: The stretching vibrations of the methyl and methylene C-H bonds are found just below 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

These vibrational modes provide a "fingerprint" for the molecule, allowing for its identification and the confirmation of its functional groups.

Interactive Data Table: Characteristic Vibrational Frequencies for 3-Chloro-2-methyl-1-propene

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=C Stretch | 1640-1680 |

| Vinyl C-H Stretch | 3010-3095 |

| Alkyl C-H Stretch | 2850-2960 |

| C-Cl Stretch | 600-800 |

Theoretical Investigations of Electronic Structure and Reactivity

Computational chemistry provides powerful tools for understanding the electronic structure and predicting the reactivity of molecules. Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Theory, and Natural Bond Orbital (NBO) analysis are key computational methods for in-depth analysis.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to determine the optimized ground state geometry of 3-Chloro-2-methyl-1-propene, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations can also predict the relative energies of different conformers, allowing for an understanding of the molecule's potential energy surface.

For 3-Chloro-2-methyl-1-propene, DFT calculations would likely show that the most stable conformation minimizes steric interactions between the bulky methyl and chloro-methyl groups. The calculated bond lengths and angles can be compared with experimental data, if available, to validate the computational model.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

For 3-Chloro-2-methyl-1-propene, the HOMO is expected to be localized on the C=C double bond, making this the primary site for electrophilic attack. The LUMO is likely to be associated with the antibonding orbital of the C-Cl bond, indicating that this is the most probable site for nucleophilic attack, potentially leading to substitution of the chlorine atom. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Interactive Data Table: Predicted Frontier Molecular Orbital Characteristics for 3-Chloro-2-methyl-1-propene

| Orbital | Primary Location | Predicted Reactivity |

| HOMO | C=C π-bond | Nucleophilic site (reacts with electrophiles) |

| LUMO | C-Cl σ*-bond | Electrophilic site (reacts with nucleophiles) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and intramolecular interactions within a molecule. NBO analysis can identify and quantify interactions such as hyperconjugation and steric repulsion.

In 3-Chloro-2-methyl-1-propene, NBO analysis would likely reveal hyperconjugative interactions between the filled C-H and C-C bonding orbitals and the empty antibonding orbitals of adjacent bonds. For example, interaction between the σ orbitals of the C-H bonds of the methyl group and the π* orbital of the C=C double bond would contribute to the stability of the molecule. Additionally, NBO analysis can quantify the steric repulsion between the electron densities of different groups, which influences the molecule's preferred conformation.

Computational Studies of Reaction Mechanisms and Transition States

Kinetic Isotope Effect (KIE) Predictions and Experimental Validation

No computational studies detailing the prediction of kinetic isotope effects for reactions involving (3-Chloro-2-methylprop-2-en-1-yl)benzene, nor their subsequent experimental validation, were found.

Hammett Plot Analysis via Computational Methods to Characterize Rate-Determining Steps

No literature was identified that performs a Hammett plot analysis for this compound using computational methods to characterize rate-determining steps. While the principles of Hammett analysis are widely applied to similar structures like substituted cinnamyl and benzyl (B1604629) chlorides to understand reaction mechanisms, specific computational data for the target compound is not available. researchgate.netnih.gov

Structure Reactivity Relationships in Substituted Allylbenzenes: Focus on 3 Chloro 2 Methylprop 2 En 1 Yl Benzene

Influence of the Chlorine Substituent on Allylic Reactivity and Selectivity

The chlorine atom at the C3 position of (3-Chloro-2-methylprop-2-en-1-yl)benzene exerts a significant influence on the reactivity of the allylic system primarily through its strong inductive electron-withdrawing effect. This effect deactivates the molecule towards certain types of reactions while potentially enhancing its reactivity in others.

The presence of the chlorine atom can also influence the regioselectivity of reactions. For instance, in reactions involving organometallic reagents, the chlorine can direct the metal to the adjacent position, influencing the outcome of subsequent transformations.

Steric and Electronic Effects of the Methyl Group on the Alkene Moiety

The methyl group at the C2 position of the propene chain introduces both steric and electronic effects that modify the reactivity of the alkene.

Electronic Effects: The methyl group is an electron-donating group through hyperconjugation. This donation of electron density to the double bond can have several consequences. It can stabilize the double bond, making the molecule thermodynamically more stable than its unsubstituted counterpart. In electrophilic addition reactions, the methyl group's electron-donating nature would stabilize a carbocation intermediate at the C2 position, potentially influencing the regioselectivity of the addition according to Markovnikov's rule.

Steric Effects: The steric bulk of the methyl group can hinder the approach of reagents to the C2 position of the double bond. This steric hindrance can direct incoming groups to the less substituted C1 position, thereby controlling the regioselectivity of certain reactions. For example, in hydroboration-oxidation reactions, the boron reagent would preferentially add to the less sterically hindered C1 carbon.

Role of the Phenyl Group in Modulating Overall Reactivity and Selectivity in Catalytic Systems

The phenyl group attached to the C1 position of the allylic system plays a multifaceted role in modulating the molecule's reactivity, particularly in the context of catalytic systems.

Electronic Effects: The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction and the electronic demands of the transition state. Through resonance, it can stabilize adjacent carbocations, carbanions, or radicals. This stabilization can significantly influence the rates of reactions proceeding through such intermediates. For instance, in reactions involving the formation of a benzylic carbocation, the phenyl group's ability to delocalize the positive charge through resonance is a powerful directing and activating effect.

Steric Effects: The bulky phenyl group can impose significant steric hindrance around the C1 position, influencing the regioselectivity and stereoselectivity of reactions. In catalytic reactions, the orientation of the phenyl group relative to the catalyst's active site can be a critical factor in determining the reaction's outcome.

Interaction with Catalysts: In transition metal-catalyzed reactions, the π-system of the phenyl group can coordinate with the metal center. This interaction can influence the catalyst's activity and selectivity. For example, in palladium-catalyzed allylic alkylation reactions, the phenyl group can affect the formation and reactivity of the η³-allyl-palladium intermediate, thereby controlling the regioselectivity and stereochemistry of the product.

Comparative Studies with Unsubstituted and Differently Substituted Allylbenzenes

To better understand the unique reactivity of this compound, it is instructive to compare its expected reactivity with that of unsubstituted allylbenzene (B44316) and other substituted analogues.

| Compound | Substituent Effects | Expected Relative Reactivity in Nucleophilic Substitution (S_N2') | Expected Relative Reactivity in Electrophilic Addition |

| Allylbenzene | - Phenyl group (resonance stabilization) | Moderate | Moderate |

| (3-Chloroallyl)benzene | - Phenyl group (resonance stabilization)- Chlorine (inductive withdrawal, leaving group) | High | Low |

| (2-Methylallyl)benzene | - Phenyl group (resonance stabilization)- Methyl group (hyperconjugation, steric hindrance) | Moderate | High |

| This compound | - Phenyl group (resonance stabilization)- Chlorine (inductive withdrawal, leaving group)- Methyl group (hyperconjugation, steric hindrance) | High | Moderate-High |

Future Directions in Research on 3 Chloro 2 Methylprop 2 En 1 Yl Benzene

Emerging Synthetic Methodologies for its Preparation and Transformation

Future research will likely focus on developing more efficient and sustainable methods for the synthesis and functionalization of (3-Chloro-2-methylprop-2-en-1-yl)benzene. Traditional methods for preparing allylic chlorides can sometimes be harsh or lack selectivity. Emerging methodologies that could be applied to this specific compound include:

Direct C-H Functionalization: A significant area of advancement is the direct arylation of allylic sp³ C-H bonds. nih.gov This approach, potentially merging photoredox and organic catalysis, could offer a more atom-economical route to synthesize this compound or its derivatives by directly coupling a substituted propylene with a benzene (B151609) derivative, bypassing the need for pre-functionalized starting materials. nih.gov

Novel Chlorination Techniques: Research into chemoselective chlorination of complex molecules, such as using a system of chlorotrimethylsilane and dimethyl sulfoxide (DMSO), could provide milder and more selective methods for introducing the chlorine atom into the allylic position of the 2-methyl-1-phenylpropene precursor. organic-chemistry.org

Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters, improved safety, and scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity by minimizing byproduct formation through precise temperature and mixing control.

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of new catalytic systems is paramount for unlocking the full synthetic potential of this compound, particularly in cross-coupling reactions where the allylic chloride moiety can be substituted.

Advanced Palladium Catalysis: While palladium catalysts are already used for cross-coupling reactions, future research will likely focus on developing more active and robust catalyst systems. For instance, (N-Heterocyclic carbene)Pd(allyl)Cl complexes have shown high activity for Suzuki-Miyaura cross-coupling of aryl chlorides, suggesting their potential for efficient coupling of this compound with various partners. researchgate.net

Copper-Catalyzed Allylic Substitution: Copper catalysis has emerged as a powerful tool for asymmetric allylic substitution. nih.govbeilstein-journals.org The development of chiral copper catalyst systems could enable the enantioselective synthesis of valuable chiral derivatives from this compound.

Dual Catalysis Systems: The combination of photoredox catalysis with transition metal catalysis (e.g., nickel or chromium) has enabled novel C-H functionalization and cross-coupling reactions. rsc.org Such dual catalytic systems could be employed to directly functionalize the aromatic ring or the allylic position of this compound under mild conditions.

Advanced Computational Modeling and Machine Learning Applications in Reaction Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, offering the potential to accelerate the discovery and optimization of reactions involving this compound.

Predictive Reaction Modeling: Quantum chemical calculations can be used to investigate reaction mechanisms and predict the feasibility of new transformations. researchgate.net For instance, computational studies can help in understanding the intricacies of enzymatic halogenation, which could inspire the design of biomimetic catalysts for the synthesis of halogenated compounds like this compound. nih.gov

Machine Learning for Catalyst Design: Machine learning algorithms can analyze large datasets of catalytic reactions to identify optimal catalysts and reaction conditions. acs.orgresearchgate.netresearchgate.net This data-driven approach can significantly reduce the experimental effort required to develop new, highly efficient catalytic systems for the synthesis and transformation of this compound. digitellinc.com

Automated Reaction Pathway Exploration: The integration of machine learning with quantum mechanics is enabling the automated exploration of complex reaction pathways. nih.gov Such tools could be used to predict potential side reactions and guide the design of experiments to maximize the yield of desired products derived from this compound. researchgate.netrsc.org

Exploration of New Chemical Space through Rational Derivatization Strategies

Rational derivatization of this compound is key to exploring its potential applications, particularly in materials science and medicinal chemistry.

Structure-Based Design: By identifying a biological target, computational tools can be used to design derivatives of this compound that are predicted to have specific biological activities. longdom.org This rational drug design approach can lead to the development of new therapeutic agents with improved potency and selectivity. nih.govslideshare.netnih.gov

Pharmacophore-Based Approaches: In the absence of a known target structure, the pharmacophore model of existing active compounds can be used to guide the synthesis of new derivatives of this compound with similar desired effects. azolifesciences.com

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the aromatic ring of this compound would allow for the rapid generation of a library of analogs for screening in various applications.

Q & A

Q. What are the common synthetic routes for preparing (3-Chloro-2-methylprop-2-en-1-yl)benzene, and how do reaction conditions influence yield?

The compound can be synthesized via base-mediated nucleophilic substitution. A typical method involves reacting benzyl chloride derivatives with allyl chloride in the presence of potassium carbonate in dichloromethane at room temperature . Optimizing solvent polarity and base strength is critical: polar aprotic solvents enhance nucleophilicity, while weaker bases minimize side reactions (e.g., elimination). Yield improvements (70–85%) are achieved by controlling stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- NMR : H NMR reveals the methyl group (δ 1.8–2.1 ppm) and vinylic protons (δ 5.2–5.8 ppm). C NMR confirms the quaternary chlorine-bearing carbon (δ 110–120 ppm).

- IR : C-Cl stretching at 550–750 cm and C=C absorption near 1640 cm.

- X-ray crystallography : Resolves stereochemistry and bond angles. Software like SHELX or WinGX is used for structure refinement .

Q. How does the chlorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The chlorine atom acts as a leaving group in S2 reactions, with its reactivity modulated by steric hindrance from the adjacent methyl group. In polar solvents (e.g., DMF), nucleophiles like hydroxide or amines displace chlorine, forming substituted propenyl derivatives. Kinetic studies show reduced reactivity compared to less-hindered analogs due to steric effects .

Advanced Research Questions

Q. What computational methods are suitable for modeling the steric and electronic effects of the methyl group in reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map steric interactions and transition states. For example, the methyl group increases torsional strain in planar intermediates, favoring non-classical carbocation rearrangements. Molecular docking studies may predict binding affinities in biological systems .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?

Discrepancies often arise from disorder or twinning. Using SHELXL’s TWIN/BASF commands refines twinned structures, while PART instructions handle disorder. Compare metrics like R-factors (<5% for high-resolution data) and Hirshfeld surfaces to validate geometry . For example, a C-Cl bond length of 1.76–1.79 Å aligns with sp-hybridized carbons .

Q. What strategies address contradictions in catalytic efficiency during cross-coupling reactions involving this compound?

Conflicting catalytic data may stem from ligand-metal coordination or solvent effects. Systematic screening (e.g., using Buchwald-Hartwig conditions with Pd/XPhos) identifies optimal ligands. Kinetic isotope effects (KIEs) or Hammett plots differentiate electronic vs. steric contributions .

Q. How does regioselectivity in electrophilic aromatic substitution (EAS) differ between this compound and its non-chlorinated analogs?

The chlorine atom deactivates the benzene ring, directing EAS to the meta position. However, the methyl group’s +I effect competes, creating ortho/para preference in some cases. Competitive experiments with nitration (HNO/HSO) show meta:ortho ratios >3:1, confirmed by HPLC analysis .

Q. What methodologies quantify the compound’s environmental persistence or biodegradation pathways?

Use OECD 301B (Ready Biodegradability Test) with activated sludge inoculum. GC-MS monitors degradation intermediates (e.g., benzaldehyde or chlorinated alkenes). Computational models (EPI Suite) predict half-lives in soil (>60 days) and aquatic systems, correlating with experimental LC-MS data .

Tables for Key Data

Table 1: Crystallographic Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2/c | |

| Bond length (C-Cl) | 1.78 Å | |

| Dihedral angle | 85.3° (Cl-C=C-CH) |

Table 2: Comparative Reactivity in S2 Reactions

| Substrate | k (s) | Solvent | Reference |

|---|---|---|---|

| Allyl chloride | 1.2 × 10 | DMF | |

| (3-Chloro-2-methylpropenyl)benzene | 3.5 × 10 | DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.